molecular formula C11H15NO4S B074825 3-(N,N-Diethylsulfamoyl)benzoic acid CAS No. 1576-46-1

3-(N,N-Diethylsulfamoyl)benzoic acid

Cat. No. B074825
CAS RN: 1576-46-1
M. Wt: 257.31 g/mol
InChI Key: BIXIGFOEUQAXDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 3-(N,N-Diethylsulfamoyl)benzoic acid, involves various strategies. For example, 4-(Di-n-propylsulfamyl)benzoic acid has been prepared under mild conditions through an electrochemical method, showcasing the diverse approaches available for synthesizing sulfamoyl benzoic acid derivatives (Michman & Weiss, 1990).

Molecular Structure Analysis

Molecular structure analyses reveal detailed insights into the arrangement of atoms within these compounds. The X-ray analysis of certain benzoic acid derivatives has determined crystal structures, providing a basis for understanding the molecular structure of 3-(N,N-Diethylsulfamoyl)benzoic acid (Weissflog et al., 1996).

Chemical Reactions and Properties

The chemical reactions of benzoic acid derivatives are diverse, including C–H functionalization. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the chemical reactivity of these compounds, allowing for selective modifications at the meta position (Li et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallography and magnetism, of benzoic acid derivatives like 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, have been studied to understand their behavior under various conditions. These studies provide valuable information on the solid-state properties of these compounds (Baskett & Lahti, 2005).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives are crucial for their various applications. Studies on compounds like 3,5-bis(aminomethyl)benzoic acid offer insights into the reactivity and potential utility of these molecules in different chemical contexts (Yong, 2010).

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
  • Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

2. Inhibition of Cytosolic Phospholipase A2α

  • Application Summary: N, N -disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
  • Methods of Application: The compound was structurally modified to increase its enzyme inhibitory potency .
  • Results: The sulfamoyl benzoic acid derivatives showed submicromolar IC50 values against cPLA2α .

3. Anti-Trypanosomal Agents

  • Application Summary: A new series of benzoic acid derivatives has been designed as trans-sialidase (TS) inhibitors and anti-trypanosomal agents .
  • Methods of Application: The compounds were structurally designed and tested for their trypanocidal activity .
  • Results: Three compounds sharing a para-aminobenzoic acid moiety showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .

4. Synthesis of Covalent Organic Frameworks

  • Application Summary: Substituted benzoic acids have been used in the synthesis and colloidal stabilization of covalent organic frameworks (COFs), which are crystalline polymers featuring high porosity .
  • Methods of Application: The synthesis of COF-300 colloids was achieved using para-substituted benzoic acid catalysts .
  • Results: The study found that 4-cyano and 4-fluoro substituted benzoic acids produced the largest COF-300 crystallites with lengths of 1–2 μm .

5. Decarboxylative Hydroxylation

  • Application Summary: Benzoic acids have been used in the decarboxylative hydroxylation to synthesize phenols .
  • Methods of Application: The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .
  • Results: The aromatic decarboxylative hydroxylation is synthetically promising due to its efficiency .

properties

IUPAC Name

3-(diethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXIGFOEUQAXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355241
Record name 3-(Diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N,N-Diethylsulfamoyl)benzoic acid

CAS RN

1576-46-1
Record name 3-[(Diethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethylamine (Aldrich, 2.5 mL, 24 mmol) was added to a solution of 3-(chlorosulfonyl)benzoic acid (Aldrich, 2.0 g, 9.1 mmol) in anhydrous dichloromethane (20 mL) at 0° C. The mixture was then stirred at 0° C. for 2 hours. The volatiles were removed under reduced pressure. The residue was treated with aqueous potassium hydrogensulfate (1 M, 10 mL) and then extracted with ethyl acetate (3×50 mL). The combined extracts were dried over magnesium sulfate filtered and then concentrated to give the title compound. 1H NMR (300 MHz, CD3OD) δ 1.13 (t, J=7.1 Hz, 6 H), 3.22-3.30 (m, 4 H), 7.69 (t, J=7.8 Hz, 1H), 8.03 (ddd, J=7.9, 1.9, 1.4 Hz, 1 H), 8.25 (dt, J=7.8, 1.4 Hz, 1 H), 8.40 (t, J=1.7 Hz, 1 H) ppm; MS (DCI/NH3) m/z 275 (M+NH4)+.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(chlorosulfonyl)benzoic acid (1.02 g, 4.62 mmol) in CH2Cl2 (100 mL) at 0° C. was added diethylamine (2.4 mL, 23 mmol). The resulting mixture was stirred at 0° C. for 3 h then worked up by adding 2N aqueous HCl and extracting 3× with EtOAc. The combined organic was washed with brine then dried over MgSO4 and concentrated under reduced pressure. The residue was used without further purification.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Jiang, Y Zhou, J Zhu, Z Chen, P Sun… - Archiv der …, 2015 - Wiley Online Library
The optimization of a series of fused β‐homophenylalanine inhibitors of dipeptidyl peptidase‐4 (DPP‐4) is described. Modification on the P2‐binding moiety of 6 (IC 50 = 10 nM) led to …
Number of citations: 9 onlinelibrary.wiley.com

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